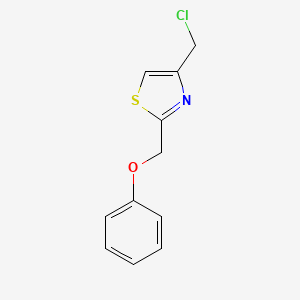

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole

Vue d'ensemble

Description

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole is a useful research compound. Its molecular formula is C11H10ClNOS and its molecular weight is 239.72 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Chloromethyl)-2-(phenoxymethyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is characterized by the presence of sulfur and nitrogen atoms in its structure. The chloromethyl and phenoxymethyl substituents enhance its reactivity and potential biological interactions.

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various thiazole compounds against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that many derivatives displayed comparable or superior activity to established antibiotics like fluconazole and ketoconazole.

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | E. coli | 50-100 | |

| This compound | S. aureus | 25-50 |

The compound was particularly effective against Gram-positive bacteria, with studies showing inhibition zones ranging from 12 mm to 18 mm when tested using the agar well diffusion method.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives has been extensively studied. A carrageenan-induced paw edema model in rats was used to evaluate the anti-inflammatory activity of various compounds. The results indicated that this compound significantly reduced paw swelling compared to a control group treated with diclofenac sodium.

| Treatment Group | Paw Volume Reduction (mL) | Statistical Significance |

|---|---|---|

| Control (Diclofenac) | 0.5 ± 0.1 | p < 0.05 |

| This compound | 0.8 ± 0.2 | p < 0.01 |

This suggests that the compound may act through mechanisms similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Antifungal Activity

Another area of interest is the antifungal activity of thiazole derivatives. The compound was tested against Candida albicans and other fungal strains, showing promising results with MIC values indicating fungicidal properties.

Case Studies

In a recent study focusing on the structure-activity relationship (SAR) of thiazoles, several derivatives were synthesized and evaluated for their biological activities. The results highlighted that modifications at specific positions on the thiazole ring significantly influenced antimicrobial potency and anti-inflammatory effects.

One notable case involved a derivative similar to this compound which exhibited enhanced activity against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, both recognized by the WHO as critical priority pathogens.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) undergoes nucleophilic substitution (Sₙ2) with various nucleophiles. This reaction is a cornerstone for synthesizing derivatives with modified physicochemical or biological properties.

Example reactions:

-

Amine alkylation: Reacting with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (DMF, THF) yields thiazole-4-methanamine derivatives.

-

Thiol substitution: Treatment with thiols (e.g., benzyl mercaptan) generates thioether-linked products.

-

Hydrolysis: Aqueous NaOH converts the chloromethyl group to a hydroxymethyl (-CH₂OH) moiety.

-

Conditions: 1M NaOH, 25°C, 2 hours.

-

Electrophilic Aromatic Substitution on the Thiazole Ring

The electron-deficient thiazole ring participates in electrophilic substitutions, primarily at position 5 due to directing effects of the existing substituents.

-

Nitration: Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5.

-

Halogenation: Bromination (Br₂/FeBr₃) or chlorination (Cl₂/FeCl₃) occurs regioselectively.

Functionalization via the Phenoxymethyl Group

The phenoxymethyl group (-CH₂-O-C₆H₅) enables further modifications through its aromatic ring or oxygen atom:

-

Ether cleavage: Strong acids (HBr/AcOH) cleave the ether bond, yielding phenolic derivatives.

-

Friedel-Crafts alkylation: The phenyl ring undergoes alkylation with alkenes (e.g., propene) under acid catalysis.

Cross-Coupling Reactions

The chloromethyl group facilitates palladium-catalyzed cross-couplings, forming carbon-carbon bonds:

-

Suzuki coupling: Reacts with arylboronic acids (e.g., phenylboronic acid) to produce biaryl derivatives.

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C.

-

Yield: 65% (analogous compounds).

-

Cyclization and Heterocycle Formation

Under specific conditions, the compound acts as a precursor for fused heterocycles:

Propriétés

IUPAC Name |

4-(chloromethyl)-2-(phenoxymethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS/c12-6-9-8-15-11(13-9)7-14-10-4-2-1-3-5-10/h1-5,8H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXNMFRKMJBTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.